molecular formula C10H16N2O2 B1391178 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid CAS No. 1217862-44-6

2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B1391178
CAS No.: 1217862-44-6
M. Wt: 196.25 g/mol
InChI Key: DKRKMHDVHODWHN-UHFFFAOYSA-N
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Description

2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of an ethyl group and two methyl groups attached to the pyrazole ring, along with a propanoic acid moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

The synthesis of 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-ethyl-3,5-dimethyl-1H-pyrazole with a suitable propanoic acid derivative under controlled conditions. The reaction typically requires the use of a catalyst and specific temperature and pressure settings to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to optimize efficiency and reduce production costs.

Chemical Reactions Analysis

2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

    Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of more complex structures.

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or methanol, and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent

Properties

IUPAC Name

2-(4-ethyl-3,5-dimethylpyrazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-5-9-6(2)11-12(7(9)3)8(4)10(13)14/h8H,5H2,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKRKMHDVHODWHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N(N=C1C)C(C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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